molecular formula C10H9NO B1588433 5-methylisoquinolin-1(2H)-one CAS No. 24188-72-5

5-methylisoquinolin-1(2H)-one

Cat. No. B1588433
CAS RN: 24188-72-5
M. Wt: 159.18 g/mol
InChI Key: WSXOURRQDMFDRD-UHFFFAOYSA-N
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Description

5-Methylisoquinolin-1(2H)-one, also known as MIQ-1, is an alkaloid with a wide range of potential applications in both medicinal and industrial chemistry. This versatile compound has been studied extensively for its various biochemical and physiological effects, as well as its potential for use in synthetic and lab experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Benzo[a]-Quinolizine Derivatives : 5-methylisoquinolin-1(2H)-one has been used in the synthesis of benzo[a]-quinolizine derivatives. This involves a reaction with arylidine malononitrile in the presence of piperidine, yielding Michael adducts pyridinoisoquinolines (Abdallah et al., 2002).

Biological and Pharmaceutical Research

  • Vasodilatation Activity : Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, synthesized from 5-methylisoquinolin-1(2H)-one, have shown vasodilatation activity, indicating potential medicinal applications (Zhang San-qi, 2010).
  • Antitumor Activity : Research indicates that isoquinolin-1(2H)-one derivatives, such as 3-arylisoquinolin-1(2H)-ones, have been studied for in vitro antitumor activity against various human tumor cell lines. One such derivative showed potent activity, highlighting its potential in cancer treatment (Cheon et al., 1999).

Chemistry and Material Science

  • Corrosion Inhibition : 1-Methylisoquinoline, a related compound, has been investigated for its efficiency as a corrosion inhibitor for mild steel in hydrochloric acid. This research suggests potential applications in material preservation and industrial processes (Al-Uqaily, 2015).

Synthesis of Complex Molecules

  • Synthesis of 1-Functionalized 3-Hetarylisoquinolines : A method for synthesizing isoquinolin-1(2H)-ones with a heterocyclic substituent in position 3 has been developed. This showcases the utility of isoquinolin-1(2H)-one in creating novel compounds, which could have implications in drug design and natural product synthesis (Konovalenko et al., 2020).

properties

IUPAC Name

5-methyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-9-8(7)5-6-11-10(9)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXOURRQDMFDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC(=O)C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432783
Record name 5-Methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methylisoquinolin-1(2H)-one

CAS RN

24188-72-5
Record name 5-Methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
C Ducrocq, E Bisagni, C Rivalle… - Journal of the Chemical …, 1979 - pubs.rsc.org
The preparation of 6-amino-5-methyl isoquinolin-1 (2H)-one is described. Starting from this key intermediate, several derivatives of 5H-pyrido[3′,4′ :4,5]pyrrolo[2,3-g]isoquinoline …
Number of citations: 52 pubs.rsc.org
CW Jenks - 1997 - puzzlepiece.org
Diazotization of 7-amino-5, 8-dimethyl-6-(thiophenyl) isoquinoline in glacial acetic acid unexpectedly led to the formation of a new ring system, 3H-pyrazolo [3, 4-h] isoquinoline (A) as …
Number of citations: 2 www.puzzlepiece.org
NJ Curtin - Expert reviews in molecular medicine, 2005 - cambridge.org
Poly(ADP-ribose) polymerase 1 (PARP-1) is a zinc-finger DNA-binding enzyme that is activated by binding to DNA breaks. Poly(ADP-ribosyl)ation of nuclear proteins by PARP-1 …
Number of citations: 314 www.cambridge.org
P Iglesias, JA Costoya - Current topics in medicinal chemistry, 2014 - ingentaconnect.com
ADP-ribosylation or PARsylation is one of the most abundant modifications of proteins and DNA. Although the usual context for PARsylation involves the detection and repair of DNA …
Number of citations: 7 www.ingentaconnect.com
YQ Zhu, JL He, YX Niu, HY Kang… - The Journal of organic …, 2018 - ACS Publications
A new and facile AgSbF 6 -mediated protocol for the construction of C-4 thiolated or selenylated isoquinolin-1(2H)-ones via a radical pathway was established. This reaction proceeded …
Number of citations: 32 pubs.acs.org
A Bürkle, NJ Curtin - Poly (ADP-Ribosyl) ation, 2006 - Springer
The compelling evidence for the role of poly(ADP-ribose) polymerase(s) (PARP) in the cellular reaction to genotoxic stress was the stimulus to develop inhibitors as therapeutic agents …
Number of citations: 0 link.springer.com
C Kumar, N Rani, PT Velan Lakshmi… - Future Medicinal …, 2017 - Future Science
The finding of promising drugs represents a huge challenge in cancer therapeutics, therefore it is important to seek out novel approaches and elucidate essential cellular processes in …
Number of citations: 12 www.future-science.com
NJ Curtin - DNA R - ndl.ethernet.edu.et
The human genome is continuously subject to a variety of genotoxic insults from endogenous sources, such as DNA replication errors, spontaneous deamination of cytosine and …
Number of citations: 2 ndl.ethernet.edu.et
C Kumar, N Rani, PT Velan - pathways (Figure 1C) - researchgate.net
The finding of promising drugs represents a huge challenge in cancer therapeutics, therefore it is important to seek out novel approaches and elucidate essential cellular processes in …
Number of citations: 2 www.researchgate.net
NJ Curtin, C Szabo - Molecular aspects of medicine, 2013 - Elsevier
The aim of this article is to describe the current and potential clinical translation of pharmacological inhibitors of poly(ADP-ribose) polymerase (PARP) for the therapy of various diseases…
Number of citations: 404 www.sciencedirect.com

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